Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperidine ring via a carbon-nitrogen bond. The piperidine moiety is further functionalized with a carbonyl group, linking it to a 1,3-thiazole ring substituted at the 4-position with an ethyl acetate group. The ethyl acetate substituent likely enhances lipophilicity, influencing bioavailability and membrane permeability .
Properties
Molecular Formula |
C18H21N7O3S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H21N7O3S/c1-2-28-16(26)9-13-10-29-18(20-13)21-17(27)12-5-7-24(8-6-12)15-4-3-14-22-19-11-25(14)23-15/h3-4,10-12H,2,5-9H2,1H3,(H,20,21,27) |
InChI Key |
AHSQQTFKXOLROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic approaches exist for the preparation of this compound. One common method involves the condensation of appropriate precursors, followed by cyclization. For example, the reaction of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes in the presence of ethyl bromoacetate or phenacyl bromide yields the desired product .
Industrial Production:: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions and scalability are crucial considerations.
Chemical Reactions Analysis
Reactivity:: Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various reactions:
Oxidation/Reduction: Depending on the reaction conditions, it can be oxidized or reduced.
Substitution: It can participate in nucleophilic or electrophilic substitutions.
Common Reagents: Reagents like acids, bases, and metal catalysts play a role.
Major Products: These reactions yield diverse products, including derivatives with altered pharmacological properties.
Scientific Research Applications
Multifunctional Uses:: Researchers have explored the compound’s applications in:
Chemistry: As a versatile building block for novel molecules.
Biology: Potential bioactivity, enzyme inhibition, and receptor interactions.
Medicine: Anticancer, antimicrobial, analgesic, and anti-inflammatory effects.
Industry: Synthesis of other compounds.
Mechanism of Action
Molecular Targets:: The compound likely interacts with specific receptors or enzymes due to its pharmacophoric features. Further studies are needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct biological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:
- Kinase Inhibition : The triazolo-pyridazine scaffold in 950037-34-0 and 891117-12-7 is associated with kinase inhibition (e.g., JAK2, EGFR). The thiazole-acetate group in the target compound could enhance binding to ATP pockets .
- Antimicrobial Activity : Thiazole derivatives (e.g., 832674-31-4) often exhibit antibacterial properties. The ethyl acetate group may improve penetration through bacterial membranes .
- Solubility vs. Bioavailability : The carboxylic acid in 950037-34-0 increases solubility but may limit blood-brain barrier crossing, whereas the target compound’s ester could balance solubility and permeability .
Biological Activity
Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazolo-pyridazine moiety linked to a thiazole group through an ethyl acetate functional group. The synthesis typically involves multi-step reactions including:
- Formation of the triazolo-pyridazine core : This is achieved through cyclization of hydrazine derivatives with appropriate dicarbonyl compounds.
- Attachment of the piperidine and thiazole groups : These are introduced through amide coupling reactions.
Enzyme Inhibition
Recent studies suggest that this compound acts as an enzyme inhibitor . The triazole ring can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant for enzymes involved in cancer progression and microbial resistance.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a therapeutic agent in treating infections.
Anticancer Activity
In a recent study evaluating the anticancer effects of similar triazole derivatives, compounds exhibited potent cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values significantly lower than standard chemotherapeutics. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
This suggests that this compound could exhibit similar anticancer properties due to its structural analogies with effective compounds.
Neuroprotective Effects
Research has indicated that triazole derivatives may also possess neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This compound's ability to inhibit AChE could position it as a candidate for further development in treating cognitive disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
